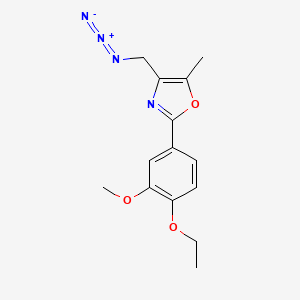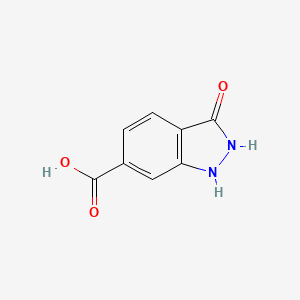
(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile
Descripción general
Descripción
(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile, also known as FMFP, is an organic compound that has been widely studied in the scientific research community. This compound is known for its unique structural features, which can be used to develop a variety of applications. FMFP is a versatile compound that has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Structural and Chemical Analysis
- Isomer Analysis : A study by Chai and Liu (2011) explored an isomer of a similar compound, focusing on its structural characteristics, particularly the Z configuration of the C=C double bond and the dihedral angle between benzene rings (B. Chai & Changling Liu, 2011).
Synthesis and Characterization
Synthesis Techniques : Kuang and Ma (2010) identified ZnI(2) as a catalyst for synthesizing allenes from terminal alkynes and aldehydes, using morpholine as a base. This illustrates a method relevant to the synthesis of compounds similar to "(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile" (J. Kuang & S. Ma, 2010).
Crystal Structure Analysis : Research by S.V. et al. (2019) synthesized a compound using 1,3,4 oxadiazole-2-thiol and 4-(2-chloroethyl) morpholine hydrochloride, which relates to the chemical structure of interest. This study provides insight into the crystal structure and biological activity of similar compounds (Mamatha S.V et al., 2019).
Biological Activity and Applications
Antimicrobial Activity : A study by Janakiramudu et al. (2017) on 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, synthesized sulfonamides and carbamates, revealing their antimicrobial potency. This research is relevant for understanding the potential biological applications of similar compounds (D. B. Janakiramudu et al., 2017).
Spectral Behavior in Different Media : Pannipara et al. (2015) studied the spectral behavior and photophysical parameters of a compound with structural similarities in various media. This research aids in understanding the optical properties and potential applications in sensing or imaging technologies of similar compounds (M. Pannipara et al., 2015).
Propiedades
IUPAC Name |
2-(3-fluoro-4-morpholin-4-ylbenzoyl)-3-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c21-17-4-1-14(2-5-17)11-16(13-23)20(25)15-3-6-19(18(22)12-15)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMGPEMENNBVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)C(=CC3=CC=C(C=C3)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53396574 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Boc-amino)-3-azabicyclo[3.2.1]octane](/img/structure/B1394502.png)
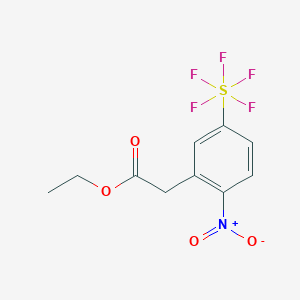
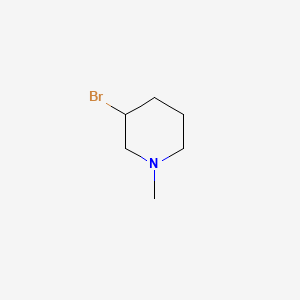
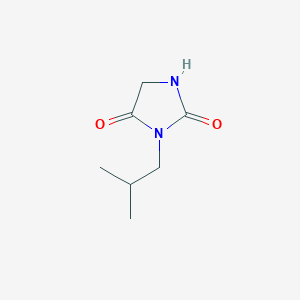


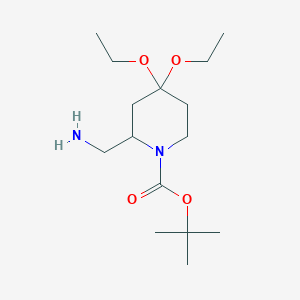
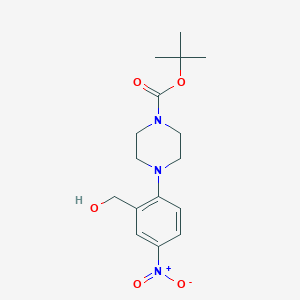
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)
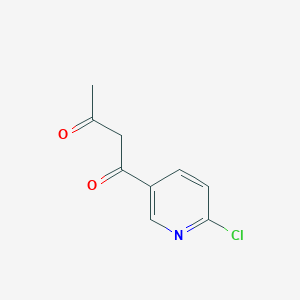
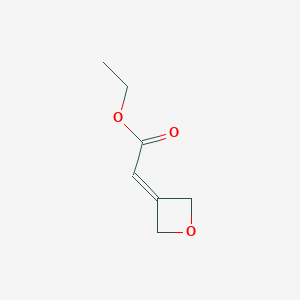
![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)
